molecular formula C20H26N4O3S B2964490 2-phenyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide CAS No. 1021221-35-1

2-phenyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide

Katalognummer: B2964490
CAS-Nummer: 1021221-35-1
Molekulargewicht: 402.51
InChI-Schlüssel: AKQVPVKBDYXSEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-phenyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and preclinical research. This compound features a distinct molecular architecture that incorporates a pyridinylpiperazine group, a structural motif present in compounds investigated for a range of pharmacological activities . The sulfonyl group linking the piperazine to the propylacetamide chain enhances the molecule's potential as a key intermediate or scaffold for the development of novel bioactive agents. Researchers can utilize this compound as a core building block in the synthesis of more complex molecules targeting various disease pathways. Its structure is analogous to other sulfonyl-containing piperazine derivatives that have been explored as inhibitors of specific enzymes . The presence of the 2-phenylacetamide moiety is a common feature in compounds studied for their effects on the central nervous system, suggesting potential applications in neurological disorder research . This product is provided for laboratory research purposes only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Eigenschaften

IUPAC Name

2-phenyl-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c25-20(17-18-7-2-1-3-8-18)22-11-6-16-28(26,27)24-14-12-23(13-15-24)19-9-4-5-10-21-19/h1-5,7-10H,6,11-17H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQVPVKBDYXSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-phenyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-phenyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is C20H26N4O3SC_{20}H_{26}N_{4}O_{3}S. The compound features a sulfonamide group, which is known to enhance biological activity through interactions with various biological targets.

The biological activity of this compound primarily involves its interaction with specific proteins and enzymes. The sulfonamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making it a candidate for therapeutic applications in diseases where these pathways are dysregulated .

Biological Activity

Research has shown that 2-phenyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide exhibits several biological activities:

1. Antimicrobial Activity

  • Studies have indicated that derivatives of compounds containing piperazine and pyridine rings exhibit significant antimicrobial properties. The presence of the sulfonamide group may enhance these effects by targeting bacterial enzymes involved in cell wall synthesis .

2. Anticonvulsant Activity

  • Related compounds have been evaluated for anticonvulsant properties. In animal models, certain derivatives demonstrated efficacy in reducing seizure activity, suggesting potential applications in treating epilepsy .

3. Protein Interaction Studies

  • The compound has been utilized in studies examining protein interactions, particularly those involving enzyme activity modulation. This could have implications for drug development targeting specific diseases.

Research Findings and Case Studies

A comprehensive review of the literature reveals several key findings regarding the biological activity of 2-phenyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide:

StudyFindings
Antimicrobial Efficacy Showed significant inhibition against various bacterial strains, particularly those resistant to conventional antibiotics .
Anticonvulsant Screening Demonstrated protective effects in maximal electroshock (MES) tests, indicating potential as an anticonvulsant agent .
Protein Binding Studies Identified interactions with key enzymes, suggesting mechanisms for its biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Compound Name CAS No. Molecular Formula Key Structural Variations Potential Implications
2-Phenyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide (Target Compound) 1021221-35-1 C₂₀H₂₅N₅O₃S Phenylacetamide core; pyridin-2-yl-piperazine Optimized for CNS receptor interaction due to piperazine and aromatic motifs .
5-Chloro-2-methoxy-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide 1021221-31-7 C₂₀H₂₄ClN₅O₄S Benzamide backbone with chloro-methoxy substituents Enhanced electron-withdrawing effects may alter receptor binding kinetics .
N-(3-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2-(thiophen-2-yl)acetamide 1021259-02-8 C₁₈H₂₄N₄O₃S₂ Thiophene replaces phenyl group Increased hydrophobicity; potential modulation of metabolic stability .
2-Phenoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide 1021248-25-8 C₁₉H₂₄N₆O₄S Phenoxy group instead of phenyl; pyrimidin-2-yl replaces pyridin-2-yl Altered hydrogen-bonding capacity; possible selectivity for kinase targets .

Key Observations:

Aromatic Substituents: The phenyl group in the target compound provides a planar hydrophobic surface, favoring interactions with aromatic residues in receptor binding pockets. In contrast, the thiophene analog introduces a heterocyclic ring, which may enhance π-π stacking in lipid-rich environments .

Pharmacokinetic Considerations :

  • The sulfonylpropyl linker in all analogs improves solubility compared to alkyl chains, though metabolic stability may vary depending on substituents (e.g., thiophene’s susceptibility to oxidation) .

Limitations and Notes

Data Gaps: No experimental pharmacological data (e.g., IC₅₀, bioavailability) are provided in the evidence, limiting mechanistic insights. Comparisons rely on structural inferences.

Synthesis Methods : The European patent (EP 2 903 618 B1) describes a general synthesis route for piperazine-linked sulfonamides, suggesting the target compound could be synthesized via similar nucleophilic substitution or coupling reactions .

Diversity of Analogs : Structural variations highlight the compound’s versatility in medicinal chemistry, though biological testing is required to validate hypotheses about receptor selectivity or metabolic stability.

Q & A

Q. Q1. What are the established synthetic routes for 2-phenyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthesis Strategy : The compound’s piperazine and sulfonylpropylacetamide moieties suggest modular assembly via nucleophilic substitution and amide coupling. A typical route involves:
    • Sulfonylation : Reacting 4-(pyridin-2-yl)piperazine with propane sultone to form the sulfonyl intermediate.
    • Amide Coupling : Using carbodiimide reagents (e.g., EDC/HCl) to conjugate 2-phenylacetic acid to the sulfonylated intermediate .
  • Optimization : Reaction efficiency depends on solvent polarity (e.g., DMF or dichloromethane), temperature (0–25°C), and stoichiometric ratios. Catalytic DMAP may enhance coupling yields .
  • Validation : Purity is confirmed via HPLC (>95%) and structural integrity via 1H^1H-NMR (e.g., sulfonyl proton resonance at δ 3.2–3.5 ppm) and HRMS .

Q. Q2. How is the structural conformation of this compound characterized, and what analytical techniques are critical for validation?

Methodological Answer:

  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond angles and dihedral rotations (e.g., piperazine-pyridine planarity vs. acetamide torsion angles) .
  • Spectroscopy :
    • NMR : 13C^13C-NMR confirms carbonyl (C=O) at ~170 ppm and sulfonyl (SO2_2) carbons at ~50–55 ppm.
    • IR : Stretching frequencies for amide (1650–1680 cm1^{-1}) and sulfonyl (1150–1200 cm1^{-1}) groups .
  • Thermal Analysis : Differential scanning calorimetry (DSC) identifies melting points and polymorphic transitions (e.g., exothermic peaks at 473–475 K) .

Advanced Research Questions

Q. Q3. What computational strategies are effective for predicting the compound’s receptor-binding interactions, particularly in neurological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin/dopamine receptors (e.g., 5-HT1A_{1A}, D2_2). Key parameters:
    • Ligand Preparation : Assign protonation states (pKa ~7.4 for pyridine) and optimize geometry via DFT (B3LYP/6-31G*) .
    • Binding Affinity : Prioritize hydrogen bonds between the acetamide carbonyl and receptor residues (e.g., Asp116 in 5-HT1A_{1A}) .
  • MD Simulations : GROMACS or NAMD assess stability of ligand-receptor complexes over 100 ns trajectories, analyzing RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. Q4. How can contradictory data on biological activity (e.g., receptor selectivity vs. off-target effects) be resolved experimentally?

Methodological Answer:

  • Assay Design :
    • Primary Screens : Radioligand binding assays (e.g., 3H^3H-spiperone for D2_2) at varying concentrations (1 nM–10 µM) to determine IC50_{50}.
    • Secondary Validation : Functional assays (cAMP inhibition for GPCRs) to confirm agonism/antagonism .
  • Troubleshooting :
    • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation (t1/2_{1/2}) and adjust substituents (e.g., fluorination) to improve half-life .
    • Selectivity Profiling : KinomeScan panels (Eurofins) evaluate off-target kinase inhibition (≥100 kinases screened) .

Q. Q5. What safety protocols are essential for handling sulfonamide-acetamide derivatives during in vitro studies?

Methodological Answer:

  • PPE Requirements :
    • Gloves : Nitrile (≥8 mil thickness) to prevent dermal absorption.
    • Eye Protection : ANSI Z87.1-compliant goggles with side shields .
  • Engineering Controls :
    • Fume Hoods : Conduct synthesis/purification in Class II BSCs with ≥100 fpm face velocity.
    • Waste Disposal : Segregate halogenated solvents (e.g., dichloromethane) in EPA-compliant containers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.